molecular formula C20H24N4O4S2 B2353941 N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1448033-55-3

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2353941
CAS No.: 1448033-55-3
M. Wt: 448.56
InChI Key: DBVPAQRDECLKBC-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications across various scientific fields. Its unique structure, featuring both a phenyl and pyridine ring, makes it an intriguing subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Methylthio Phenyl Component: : This can be achieved through the reaction of 2-chlorothiophenol with methyl iodide under basic conditions.

  • Preparation of the Pyridin-3-ylsulfonyl Piperidin-4-yl Component: : This involves the nucleophilic substitution of 4-piperidone with pyridin-3-ylsulfonyl chloride.

  • Coupling Reaction: : The final step includes the coupling of the two components using oxalyl chloride, which facilitates the formation of the oxalamide linkage.

Industrial Production Methods: Scaling up for industrial production might include optimized reaction conditions:

  • Catalysts: : Utilization of catalysts to enhance reaction rates.

  • Temperature Control: : Precise temperature regulation to maintain optimal conditions.

  • Purification Processes: : Advanced purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation to form sulfoxide and sulfone derivatives.

  • Reduction: : The compound can be reduced at the nitro groups to form amines.

  • Substitution: : Possible substitution reactions include halogenation of the aromatic rings.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed From These Reactions

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Halogenated derivatives.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects is complex and involves several molecular targets:

  • Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide stands out due to its specific structural features:

  • Similarity: : Shares structural motifs with other oxalamides and piperidinyl derivatives.

  • Uniqueness: : The combination of phenyl and pyridine rings with an oxalamide linkage is less common.

List of Similar Compounds

  • N1-(2-phenylethyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.

  • N1-(2-methylphenyl)-N2-(1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)oxalamide.

  • N1-(2-(ethylthio)phenyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.

This compound’s versatility makes it a fascinating subject of study, with potential breakthroughs in various fields of research. Got any specific questions on this, or a different topic?

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPAQRDECLKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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